5-(Furan-2-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAMVNGINGLIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629588 | |
| Record name | 5-(Furan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827588-93-2 | |
| Record name | 5-(Furan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Furan 2 Yl Pyridin 2 Amine and Its Analogs
Direct Synthesis Approaches to the 5-(Furan-2-yl)pyridin-2-amine Core
Direct synthesis methods aim to construct the this compound framework in a limited number of steps. One notable approach involves the reaction of 2-aminopyridines with furan (B31954) derivatives under specific catalytic conditions. For instance, a two-step protocol has been developed for the preparation of related 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones from 2-hydroxycyclobutanone and various 2-aminopyridines. researchgate.net This synthesis proceeds through a catalyst-free formation of 2,2-bis(pyridin-2-ylamino)cyclobutanols, which then undergo a ring expansion mediated by Dess-Martin periodinane. researchgate.net This reaction is broadly applicable to a range of substituted 2-aminopyridines, as well as 2-aminopyrazine (B29847) and 2-aminopyrimidine, affording good yields when two equivalents of the amino-heterocycle are used in a toluene (B28343) solution. researchgate.net
Another direct approach involves the cyclization of precursor molecules that contain both the furan and pyridine-forming fragments. For example, the synthesis of 2-aminobenzofurans has been achieved via a [4+1] cycloaddition of in-situ generated ortho-quinone methides with isocyanides, a reaction mediated by Sc(OTf)3. nih.gov While this method focuses on benzofuran (B130515) derivatives, the underlying principle of cycloaddition could potentially be adapted for the synthesis of furan-substituted pyridines.
Precursor-Based Synthetic Strategies
Aminopyridine Functionalization and Coupling Reactions
A prevalent strategy for synthesizing this compound involves the functionalization of a pre-existing aminopyridine ring. This is often accomplished through cross-coupling reactions, where a halogenated aminopyridine is coupled with a furan-containing organometallic reagent. 2-Aminopyridine (B139424) itself is a versatile building block due to its dual nucleophilic nature, allowing it to react with a variety of compounds to form five- and six-membered azaheterocycles. sioc-journal.cn
N-aryl-2-aminopyridines are particularly useful substrates for C-H activation strategies. The pyridyl group acts as a directing group, facilitating chelation-assisted functionalization at specific positions. nih.govnih.gov Transition metals such as palladium, rhodium, iridium, ruthenium, cobalt, and copper are commonly employed to catalyze these transformations, leading to the formation of stable metal complexes that enable cyclization and further functionalization. nih.govnih.gov
A variety of multicomponent one-pot reactions have also been developed for the efficient synthesis of substituted 2-aminopyridines, which can then serve as precursors. nih.gov These methods offer a straightforward and clean route to a diverse range of 2-aminopyridine derivatives. nih.gov
Furan-Substituted Precursor Integration
Alternatively, the synthesis can commence with a furan derivative that is subsequently elaborated to include the aminopyridine moiety. This can involve the transformation of furan-2(5H)-ones, which are versatile intermediates in organic synthesis. researchgate.netresearchgate.net For example, a method for synthesizing 1,1′-(alkanediyl)bis{3-cyano-4-[4,5,5-trimethyl-2-oxo-5H-furan-3-yl]-pyridin-2(1H)-ones} from the corresponding lactones has been developed. researchgate.net These compounds can then undergo intramolecular cyclization to form more complex heterocyclic systems. researchgate.net
The synthesis of furan-2,5-dicarboxamides through the condensation of furan-2,5-dicarboxylic acid with various aromatic amines provides another avenue. mdpi.com This approach allows for the introduction of pyridine-containing substituents onto the furan ring, which can then be further modified to yield the target compound.
Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste.
One area of focus is the use of biomass-derived feedstocks. For instance, furfural (B47365), a readily available platform chemical derived from biomass, can be converted into N-heterocyclic compounds like piperidine (B6355638) through catalytic amination and rearrangement. nih.gov A Ru1CoNP/HAP surface single-atom alloy catalyst has been shown to effectively catalyze the transformation of furfural to piperidine in the presence of ammonia (B1221849) and hydrogen under mild conditions, with yields up to 93%. nih.gov This process involves the initial amination of furfural to furfurylamine, followed by hydrogenation and ring rearrangement. nih.gov Similarly, the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan (B21128) offers a green route to 2-aminomethylpiperidine. rsc.org
The development of efficient, one-pot multicomponent reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. For example, a green and efficient procedure for the synthesis of tetrahydro benzo[b]pyran derivatives has been developed using a one-pot, three-component cyclocondensation reaction in aqueous ethanol (B145695) at room temperature with DBU as a catalyst. researchgate.net
Catalytic Systems and Their Application in this compound Synthesis
Catalysis is central to many of the synthetic strategies for this compound and its analogs. Both homogeneous and heterogeneous catalysts play crucial roles in facilitating key bond-forming reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively used in the preparation of biaryl compounds like this compound. Palladium catalysts are frequently employed for Suzuki-Miyaura coupling reactions. tcichemicals.com However, there is growing interest in using more abundant and less expensive metals like iron as catalysts. tcichemicals.com
The choice of ligand is critical for the success of these reactions. For example, in Negishi coupling reactions between secondary alkylzinc halides and aryl bromides or chlorides, the use of an electron-rich ligand like CPhos with a Pd(OAc)2 catalyst leads to excellent selectivity for the desired branched products. acs.org Similarly, bidentate phosphine (B1218219) ligands with a large bite angle can increase the rate of reductive elimination in palladium-catalyzed cross-coupling reactions. acs.org
The table below summarizes various catalytic systems used in the synthesis of related furan and pyridine (B92270) derivatives.
| Catalyst System | Reactants | Product Type | Reference |
| Ru/Al2O3 | Furoin and Furil with NH3/H2 | 2-amino-1,2-di(furan-2-yl)ethan-1-ol | rsc.org |
| Pd(OAc)2 / Mo(CO)6 | N-phenylpyridin-2-amine and norbornene | 5-(pyridin-2-yl)-hexahydro-7,10-methanophenanthridin-6(5H)-ones | nih.gov |
| Pd(OAc)2 | N-aryl-2-aminopyridines and CO | 11H-pyrido[2,1-b]quinazolin-11-ones | nih.gov |
| Ru1CoNP/HAP | Furfural, NH3, H2 | Piperidine | nih.gov |
| Pd(OAc)2 / CPhos | Secondary alkylzinc halides and aryl bromides/chlorides | Branched aryl-alkyl compounds | acs.org |
| NiCl2 / dtbpy | BCB-tethered N-allyl amide, α-bromo ester, phenylboronic acid, CO | Spirocyclobutyl lactams | acs.org |
Organocatalysis and Biocatalysis Approaches
The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. Organocatalysis and biocatalysis offer powerful alternatives to traditional metal-catalyzed reactions, often providing milder reaction conditions, higher selectivity, and a reduced environmental footprint. While direct organocatalytic or biocatalytic synthesis of this compound is not extensively documented, established principles and analogous reactions provide a strong basis for proposing viable synthetic strategies.
Organocatalytic Strategies
Organocatalysis utilizes small organic molecules to accelerate chemical transformations. For the synthesis of this compound and its analogs, two key transformations are critical: the formation of the C-C bond between the furan and pyridine rings and the introduction of the amine group onto the pyridine ring.
Organocatalytic cascade reactions, which form multiple bonds in a single operation, represent a powerful approach for constructing complex molecules from simple precursors. mdpi.com For instance, cascade reactions involving trienamine activation have been employed for the synthesis of diverse polycyclic structures. mdpi.com While not directly applied to the target molecule, this principle could be adapted to construct the pyridine or furan ring with the other aromatic moiety already in place.
The direct amination of pyridines is another area where organocatalysis has shown promise. While the classical Chichibabin reaction often requires harsh conditions, organocatalytic methods can offer milder alternatives. For example, the enantioselective α-amination of 5-substituted rhodanines has been achieved using natural cinchona alkaloids as organocatalysts, demonstrating the potential for organocatalytic C-N bond formation. rsc.org
A plausible, though undemonstrated, organocatalytic approach to this compound could involve the coupling of a furan-containing precursor with a pyridine synthon, followed by an organocatalyzed amination step. Alternatively, a pre-aminated pyridine derivative could be coupled with a furan precursor.
Biocatalytic Strategies
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. For the synthesis of this compound, enzymes such as transaminases and cytochrome P450s are of particular interest.
Transaminases for Amination: Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. rsc.org This technology is well-established for the synthesis of chiral amines. A potential biocatalytic route to this compound could involve the use of a transaminase to aminate a corresponding ketone precursor, 5-(furan-2-yl)pyridin-2-one. A set of transaminases has been successfully used for the biocatalytic amination of 1-(4-chloropyridin-2-yl)alkan-1-ones, yielding enantiopure amines with high conversion rates and stereoselectivity. researchgate.net This demonstrates the feasibility of using transaminases for the amination of pyridine rings.
The "amine borrowing" concept, a shuttle biocatalysis method, utilizes the ability of pyridoxal-5'-phosphate (PLP) to transiently borrow an amine functionality, which is then used in a subsequent condensation reaction. nih.gov This atom-economical approach could potentially be applied to the synthesis of complex amine-containing heterocycles.
| Substrate | Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| 1-(4-chloropyridin-2-yl)ethan-1-one | (R)-Arthrobacter (ArRmut11-TA) | Isopropylamine | >99 | >99 | researchgate.net |
| 1-(4-chloropyridin-2-yl)propan-1-one | (R)-Arthrobacter (ArRmut11-TA) | Isopropylamine | >99 | >99 | researchgate.net |
Cytochrome P450s for C-C Coupling: Cytochrome P450 monooxygenases are a versatile class of enzymes known for their ability to catalyze a wide range of oxidative reactions, including the formation of C-C bonds between aromatic rings. nih.govnih.gov These enzymes have been shown to catalyze regio- and stereoselective intermolecular phenol (B47542) couplings. nih.govresearchgate.net A biocatalytic strategy for forming the furan-pyridine linkage could involve a cytochrome P450-catalyzed cross-coupling of a furan derivative with a pyridine derivative. While direct coupling of furan and pyridine in this manner has not been explicitly reported, the successful coupling of other aromatic systems suggests its potential. For example, the cytochrome P450 enzyme KtnC from Aspergillus niger has been shown to catalyze the regio- and stereoselective coupling of coumarin (B35378) monomers. nih.gov
| Substrate(s) | Enzyme | Product | Selectivity | Reference |
|---|---|---|---|---|
| 7-demethylsiderin (coumarin monomer) | KtnC | P-orlandin (8,8'-dimer) | Regio- and stereoselective | nih.gov |
| 7-demethylsiderin (coumarin monomer) | DesC | M-desertorin A (6,8'-regioisomer) | Regio- and stereoselective | nih.gov |
Spectroscopic and Crystallographic Characterization of 5 Furan 2 Yl Pyridin 2 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-(Furan-2-yl)pyridin-2-amine and its derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. For furan (B31954) and pyridine (B92270) derivatives, characteristic chemical shifts are observed. For instance, in a related compound, 2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid, the pyridyl protons resonate between δ 8.5–9.0 ppm, while the furan protons appear in the δ 6.5–7.2 ppm range. For furan itself, the protons at the α-positions (C2 and C5) typically resonate around δ 7.4 ppm, and the protons at the β-positions (C3 and C4) are found around δ 6.4 ppm. chemicalbook.com The amino group protons (NH₂) in 2-aminopyridine (B139424) derivatives generally appear as a broad singlet. researchgate.net In the case of this compound, the specific chemical shifts would be influenced by the electronic interplay between the furan and aminopyridine rings.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Protons in this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine H-3 | ~6.5 - 7.0 |
| Pyridine H-4 | ~7.5 - 8.0 |
| Pyridine H-6 | ~8.0 - 8.5 |
| Furan H-3' | ~6.4 - 6.8 |
| Furan H-4' | ~6.3 - 6.7 |
| Furan H-5' | ~7.4 - 7.8 |
| NH₂ | ~5.0 - 6.0 (broad) |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. In furan, the α-carbons (C2, C5) resonate at approximately δ 142.8 ppm and the β-carbons (C3, C4) at δ 109.6 ppm. chemicalbook.com For 2-aminopyridine, the carbon bearing the amino group (C2) is typically found around δ 160 ppm, with other ring carbons appearing between δ 100-150 ppm. In the combined structure of this compound, the carbon atoms' chemical shifts would be influenced by the substituent effects of the furan and amino groups. For example, in 2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid, the carboxylic acid carbon is confirmed at δ 170–175 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Carbons in this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-2 | ~158 - 162 |
| Pyridine C-3 | ~105 - 110 |
| Pyridine C-4 | ~138 - 142 |
| Pyridine C-5 | ~120 - 125 |
| Pyridine C-6 | ~145 - 150 |
| Furan C-2' | ~150 - 155 |
| Furan C-3' | ~105 - 110 |
| Furan C-4' | ~110 - 115 |
| Furan C-5' | ~140 - 145 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Advanced NMR techniques like 2D NMR (e.g., COSY, HMQC, HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. ipb.pt For instance, an HMBC spectrum can show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the furan and pyridine rings. ipb.pt Solid-state NMR (ssNMR), particularly ¹³C CP-MAS NMR, can be employed to characterize the compound in its solid form, providing insights into its crystalline structure and polymorphism. researchgate.net
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Band Assignments
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
For this compound, characteristic vibrational bands would include:
N-H stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. researchgate.nethilarispublisher.com
C-H stretching: Aromatic C-H stretching vibrations for both the pyridine and furan rings are expected around 3000-3100 cm⁻¹. researchgate.net
C=N and C=C stretching: The stretching vibrations of the C=N bond in the pyridine ring and the C=C bonds in both rings occur in the 1400-1650 cm⁻¹ region. researchgate.net
C-O-C stretching: The furan ring's C-O-C ether linkage exhibits a strong, characteristic stretching band, typically around 1000-1300 cm⁻¹.
In a study of 2-amino-5-chloro-3-nitropyridine, quantum mechanical analysis using DFT has been employed to calculate vibrational frequencies and assign them based on potential energy distribution, a method that could be applied to this compound for a more detailed understanding of its vibrational modes. researchgate.net
Table 3: Characteristic FT-IR Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (asymmetric) | ~3450 |
| N-H stretch (symmetric) | ~3350 |
| Aromatic C-H stretch | 3000 - 3100 |
| C=N stretch (pyridine) | 1600 - 1650 |
| C=C stretch (aromatic) | 1400 - 1600 |
| N-H bend | 1550 - 1650 |
| C-N stretch | 1250 - 1350 |
| C-O-C stretch (furan) | 1000 - 1300 |
Note: These are general ranges and can be influenced by the molecular environment.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂O), the expected monoisotopic mass is approximately 160.06 Da. uni.luuni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include:
Loss of a hydrogen cyanide (HCN) molecule from the pyridine ring.
Cleavage of the bond between the furan and pyridine rings.
Fragmentation of the furan ring, for example, through the loss of carbon monoxide (CO).
Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, which aids in its identification. uni.luuni.lu
Electronic Absorption Spectroscopy (UV-Vis) in Conjugation and Electronic Transition Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The extended conjugation in this compound, involving both the furan and pyridine rings, is expected to result in characteristic absorption bands.
For comparison, 2-amino-3,5-dibromopyridine (B40352) exhibits a broad absorption band at 255 nm. bas.bg The UV-Vis spectrum of furan-2,5-dicarboxylic acid also shows distinct absorption peaks. nist.gov The electronic properties, including the HOMO-LUMO energy gap, can be further investigated using computational methods like Density Functional Theory (DFT), which can also help interpret the experimental UV-Vis spectra. researchgate.netnih.gov The absorption maxima (λmax) are indicative of the π → π* and n → π* electronic transitions within the conjugated system.
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination
A notable analog, 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine , has been subject to detailed single-crystal X-ray diffraction studies. researchgate.net The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonding interactions. researchgate.net Specifically, inversion dimers are formed through pairs of N—H⋯N hydrogen bonds, creating R²₂ researchgate.net loops. researchgate.net These dimers are further interconnected by C—H⋯π and π–π stacking interactions, resulting in a complex three-dimensional network. researchgate.net The furan ring in the structure was found to be disordered over two orientations. researchgate.net
Table 1: Crystallographic Data for 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₉N₃O₂ |
| Molecular Weight | 227.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.195 (3) |
| b (Å) | 5.6162 (8) |
| c (Å) | 14.958 (3) |
| β (°) | 107.00 (2) |
| Volume (ų) | 1060.0 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique to verify the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen), which are then compared to the theoretically calculated values based on the expected molecular formula. This comparison serves as a fundamental check of purity and composition.
For the analog 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine , elemental analysis was performed and the results were found to be in good agreement with the calculated values for the chemical formula C₁₂H₉N₃O₂, confirming the successful synthesis of the target compound. researchgate.net Similarly, for a series of substituted phenylfuranylnicotinamidines, elemental analyses were conducted and the results were within ±0.4% of the theoretical values, indicating a high degree of purity for these analogs. researchgate.net
Table 2: Elemental Composition of Selected Compounds
| Compound Name | Molecular Formula | Analysis Type |
|---|---|---|
| This compound | C₉H₈N₂O | Theoretical |
| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | C₁₂H₉N₃O₂ | Experimental researchgate.net |
| Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine | C₁₄H₁₆N₄O | Theoretical |
| N-(Furan-2-ylmethyl)pyridin-2-amine | C₁₀H₁₀N₂O | Theoretical |
Thermal Analysis Techniques (e.g., TGA, DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical properties of materials as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about thermal stability and decomposition patterns. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization.
While specific TGA and DSC data for this compound are not extensively reported in the literature, studies on related furan-containing polymers provide insights into the thermal stability of the furan moiety. For instance, thermogravimetric analysis of polyesters based on furan-2,5-dicarboxylic acid (FDCA) has been conducted to assess their thermal stability. rsc.org Such analyses are critical for determining the processing temperatures and potential applications of these materials. For coordination polymers involving furan-containing ligands, TGA is also a standard characterization method to understand their thermal decomposition pathways. researchgate.net
Chemical Reactivity and Transformation Pathways of 5 Furan 2 Yl Pyridin 2 Amine
Reactivity Profiles of the Pyridine (B92270) Nitrogen and Amino Group
The reactivity of 5-(Furan-2-yl)pyridin-2-amine is significantly influenced by the pyridine nitrogen and the exocyclic amino group. The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, rendering the molecule basic, with properties similar to tertiary amines. wikipedia.org Protonation or reaction with Lewis acids occurs readily at this nitrogen, forming pyridinium (B92312) salts. wikipedia.org This interaction introduces a positive charge into the pyridine ring, which in turn increases its susceptibility to both oxidation and reduction. wikipedia.org
The 2-amino group, conversely, is a powerful electron-donating group. Its lone pair of electrons can be delocalized into the pyridine ring, increasing the electron density of the ring system. This activating effect makes the amino group itself nucleophilic and susceptible to reactions such as acylation and condensation. For example, the amino group can react with carbonyl compounds, like furfural (B47365), to form Schiff bases. mdpi.com It can also react with acid chlorides in the presence of a base like pyridine to form amides. nih.govresearchgate.net
The interplay between the basic pyridine nitrogen and the nucleophilic amino group governs many of the molecule's reactions. The basicity of the pyridine nitrogen is somewhat reduced compared to pyridine itself due to the electron-donating effect of the amino group, while the nucleophilicity of the amino group is enhanced.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aromatic Rings
The presence of two distinct aromatic rings, furan (B31954) and pyridine, provides multiple sites for substitution reactions, with reactivity patterns governed by the electronic nature of each ring.
Electrophilic Aromatic Substitution:
Furan Ring: The furan ring is an electron-rich five-membered heterocycle, making it significantly more reactive towards electrophiles than benzene. ucalgary.ca Electrophilic substitution on furan typically occurs at the 2- and 5-positions, where the cationic intermediate is most stable. quora.comquora.com In this compound, since the 2-position of the furan is already substituted, electrophilic attack is highly favored at the 5-position of the furan ring.
Pyridine Ring: In contrast, the pyridine ring is an electron-deficient system, often compared to nitrobenzene (B124822) in terms of its reactivity towards electrophiles. wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack. libretexts.org While electrophilic substitution on unsubstituted pyridine is difficult and typically occurs at the 3-position, the presence of the strongly activating 2-amino group complicates this profile. quora.comlibretexts.org The amino group directs incoming electrophiles to the ortho and para positions (3 and 5). However, the deactivating effect of the ring nitrogen and the potential for the electrophile to coordinate with the basic nitrogen can hinder these reactions. libretexts.org
Nucleophilic Aromatic Substitution:
The electron-deficient character of the pyridine ring makes it more susceptible to nucleophilic substitution than benzene, particularly at the 2- and 4-positions. wikipedia.org The reaction proceeds via a Meisenheimer-type intermediate. In the case of this compound, the presence of the amino group at the 2-position would likely require a leaving group at the 4- or 6-position for a nucleophilic aromatic substitution to occur readily.
Regioselective Functionalization and Derivatization of the Furan Moiety
The high electron density of the furan ring allows for a variety of regioselective functionalization reactions, primarily targeting the vacant C5 position.
Oxidation of the furan ring is a significant transformation pathway. P450 enzymes, for instance, can oxidize the furan ring to form reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov These intermediates can then react with cellular nucleophiles. Chemical oxidation can also lead to ring-opened products or the formation of carboxylic acids, such as the conversion of 5-hydroxymethylfurfural (B1680220) to furan-2,5-dicarboxylic acid (FDCA). nih.gov
Other functionalization reactions can be achieved through electrophilic substitution. For example, acylation using acid chlorides can introduce a keto group onto the furan ring. nih.gov Nitration and bromination are also common electrophilic substitution reactions for furans, which would be expected to occur at the 5-position of the furan in this scaffold. researchgate.net
Below is a table summarizing potential regioselective reactions on the furan moiety:
| Reaction Type | Reagent/Conditions | Expected Position of Functionalization | Product Type |
| Nitration | HNO₃/H₂SO₄ | C5 of Furan | 5-(5-Nitro-furan-2-yl)pyridin-2-amine |
| Bromination | Br₂ in Dioxane | C5 of Furan | 5-(5-Bromo-furan-2-yl)pyridin-2-amine |
| Acylation | RCOCl/AlCl₃ | C5 of Furan | (5-(5-Acyl-furan-2-yl)pyridin-2-yl)amine |
| Oxidation | P450 Enzymes | Furan Ring | Ring-opened products (e.g., diones) |
Mechanisms of Key Chemical Transformations Involving the this compound Scaffold
The mechanisms of transformations involving this scaffold are rooted in the fundamental reactivity of its components.
One key transformation is the reaction of the amino group with carbonyl compounds. For instance, the reaction with an aldehyde like furfural proceeds through a nucleophilic addition mechanism. The amino group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form a stable Schiff base (imine). mdpi.com This reaction is significant as it can block other potential reaction pathways involving the amine. mdpi.com
Another fundamental mechanism is electrophilic aromatic substitution on the furan ring. The reaction begins with the attack of the π-electrons of the furan ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate, often called a sigma complex. For substitution at the C5 position, the positive charge is delocalized over three atoms, including the oxygen atom, which provides significant stabilization. The final step involves the loss of a proton from the C5 position, aided by a weak base, to restore the aromaticity of the furan ring. ucalgary.caquora.com
The table below outlines key transformations and their mechanistic principles.
| Transformation | Reactant(s) | Key Intermediate | Mechanism Type | Resulting Structure |
| Schiff Base Formation | Aldehyde/Ketone | Hemiaminal | Nucleophilic Addition-Elimination | Imine derivative |
| Amide Synthesis | Acid Chloride | Tetrahedral intermediate | Nucleophilic Acyl Substitution | N-acylated derivative |
| Furan Nitration | Nitrating agent (e.g., HNO₃) | Sigma Complex (Wheland intermediate) | Electrophilic Aromatic Substitution | Nitro-furan derivative |
| N-Alkylation | Alkyl Halide | Pyridinium Salt | Nucleophilic Substitution (Sₙ2) | N-alkylated pyridinium halide |
These pathways highlight the versatility of the this compound scaffold, allowing for the synthesis of a wide range of derivatives through the selective targeting of its reactive sites.
Computational and Theoretical Investigations on 5 Furan 2 Yl Pyridin 2 Amine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 5-(Furan-2-yl)pyridin-2-amine. These theoretical studies help to understand the molecule's stability, reactivity, and intermolecular interaction capabilities.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule. It identifies the electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other chemical species, including biological targets. The MEP surface is color-coded to represent electrostatic potential values; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.
For this compound, the MEP map would reveal the most negative potential localized around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring, making them the primary sites for electrophilic interactions. The hydrogen atoms of the amine group would exhibit the most positive potential (a blue region), identifying them as the principal sites for nucleophilic interactions. This distribution of charge is critical for understanding the molecule's non-covalent interactions, such as hydrogen bonding.
Interactive Table: Illustrative MEP Values at Key Atomic Sites
This table presents typical electrostatic potential values that would be expected for the key atoms of this compound based on computational studies of similar structures.
| Atomic Site | Predicted Electrostatic Potential Range (kcal/mol) | Implied Reactivity |
| Pyridine Nitrogen (N) | -35 to -50 | High affinity for electrophiles / Hydrogen bond acceptor |
| Furan Oxygen (O) | -25 to -40 | Affinity for electrophiles / Hydrogen bond acceptor |
| Amine Hydrogens (H) | +40 to +60 | Site for nucleophilic attack / Hydrogen bond donor |
| Aromatic Protons (H) | +15 to +30 | Weaker sites for nucleophilic interaction |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's ionization potential, while the LUMO, an electron acceptor, relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity.
A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground to an excited state. For this compound, the HOMO is expected to be distributed primarily over the electron-rich furan and aminopyridine systems, indicating these are the likely sites of electron donation in a chemical reaction. Conversely, the LUMO would likely be concentrated on the pyridine ring, marking it as the electron-accepting region. Computational studies on related furan-pyridine structures are used to estimate these properties and predict the molecule's kinetic stability and electronic transitions.
Interactive Table: Predicted Frontier Orbital Energies
The following table provides an example of FMO analysis results, as would be determined by DFT calculations for this compound.
| Parameter | Predicted Energy Value (eV) | Interpretation |
| HOMO Energy | -5.5 to -6.5 | Capacity to donate electrons |
| LUMO Energy | -1.0 to -2.0 | Capacity to accept electrons |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | High kinetic stability and low reactivity |
Hydrogen Bonding Interactions and Identification of Preferred Bonding Sites
Hydrogen bonding is a critical intermolecular force that governs the interaction of a molecule with biological receptors. The structure of this compound contains several sites capable of participating in hydrogen bonds. The amine group (-NH2) possesses two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring are potential hydrogen bond acceptors due to their lone pairs of electrons.
Computational analyses can predict the geometry and energy of these potential hydrogen bonds. Studies on similar heterocyclic amines confirm that the pyridine nitrogen is typically a strong hydrogen bond acceptor, while the amine group is a reliable donor. The furan oxygen can also accept hydrogen bonds, although its strength may be modulated by the electronic environment of the ring. Identifying these preferred bonding sites is essential for molecular docking studies, as they determine the specific orientations the molecule might adopt within a protein's active site.
Solvent Effects on Molecular Structure and Electronic Properties
The surrounding medium can influence a molecule's conformation and electronic properties. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of different solvents on this compound. These studies can reveal how the molecule's dipole moment, electronic energy, and geometric parameters might change in polar versus non-polar environments. For instance, in a polar solvent, an increase in the dipole moment would be expected, indicating a greater separation of charge within the molecule, which could, in turn, affect its reactivity and solubility.
Molecular Docking and Simulation Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
For this compound, docking studies would involve placing the molecule into the active site of a specific biological target. The process calculates the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), which estimates the stability of the ligand-receptor complex. A more negative score generally indicates a stronger, more favorable interaction.
These simulations would identify key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues like Aspartic Acid or Glutamic Acid in the protein. Pi-pi stacking interactions between the furan or pyridine rings and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan are also commonly observed for such compounds. Although specific docking studies on this compound are not publicly available, research on similar furan-containing heterocyclic compounds against targets like bacterial enzymes or protein kinases has demonstrated the utility of this approach.
Interactive Table: Illustrative Molecular Docking Results for a Hypothetical Kinase Target
This table exemplifies the kind of data generated from a molecular docking simulation of this compound with a protein kinase.
| Parameter | Result | Details |
| Protein Target | Example Kinase (e.g., EGFR) | Selected based on predicted activity |
| Binding Energy (kcal/mol) | -7.0 to -9.5 | Indicates strong and stable binding affinity |
| Hydrogen Bond Interactions | Amine (Donor) with ASP 855; Pyridine N (Acceptor) with LYS 745 | Key interactions stabilizing the complex |
| Hydrophobic Interactions | Furan ring with LEU 718; Pyridine ring with VAL 726 | Pi-pi stacking with PHE 856 |
In Silico Prediction of Biological and Pharmacological Profiles (excluding ADME specifics)
Beyond docking, various computational tools can predict the likely biological activities of a compound based on its chemical structure. Programs like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to predict its potential pharmacological effects, mechanisms of action, and even specific toxicities.
For this compound, an in silico screening would compare its structural fragments to databases of known bioactive molecules. Based on the presence of the aminopyridine and furan moieties, such predictions might suggest a range of activities. For example, derivatives of aminopyridine are known to have applications as kinase inhibitors, while furan-containing compounds are explored for antimicrobial and anti-inflammatory properties. These predictive studies are valuable for prioritizing compounds for further experimental screening and for identifying potential new therapeutic applications for existing chemical scaffolds.
Interactive Table: Representative Predicted Biological Activities
This table shows a sample of potential biological activities for this compound that might be generated by an in silico prediction tool. The probabilities (Pa > Pi) indicate the likelihood of the compound exhibiting the activity (Pa) versus being inactive (Pi).
| Predicted Biological Activity | Probability (Pa > Pi) | Basis of Prediction |
| Protein Kinase Inhibitor | 0.65 - 0.85 | Presence of aminopyridine scaffold |
| Antifungal | 0.50 - 0.70 | Furan ring is common in antifungal agents |
| Anti-inflammatory | 0.45 - 0.65 | General feature of heterocyclic amine structures |
| Neuraminidase Inhibitor | 0.40 - 0.60 | Structural similarity to other heterocyclic inhibitors |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a crucial computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the furan and pyridine rings.
Molecular Dynamics (MD) Simulations would provide further insight into the dynamic behavior of this compound over time. By simulating the movements of the atoms at a given temperature, MD can illustrate how the molecule vibrates, rotates, and transitions between different conformations. For this compound, an MD simulation would show the flexibility of the furan-pyridine linkage and the dynamics of the amine group's hydrogen atoms. Such simulations are essential for understanding how the molecule might interact with its environment, for instance, how it might fit into a protein's binding site.
While specific studies on this compound are not published, investigations of similar bi-aromatic systems are common, often employing these techniques to understand structure-activity relationships.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O | PubChem |
| Molecular Weight | 160.17 g/mol | PubChem |
| XLogP3 (Predicted) | 1.2 | PubChem |
Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density distribution of a molecule, providing deep insights into the nature of chemical bonds. This method analyzes the topology of the electron density (ρ), identifying critical points where the gradient of the electron density is zero.
For this compound, a QTAIM analysis would characterize every bond in the molecule. The key parameters at the bond critical point (BCP) for each bond—such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r))—would reveal the nature of the interatomic interactions.
Covalent Bonds: The C-C, C-H, C-N, and C-O bonds within the furan and pyridine rings would be characterized by a high value of electron density at the BCP and a negative Laplacian (∇²ρ < 0), indicative of shared-shell covalent interactions.
Inter-ring C-C Bond: The bond connecting the furan and pyridine rings is of particular interest. QTAIM analysis would quantify its covalent character and degree of π-conjugation through the ellipticity of the bond, which measures the extent to which electron density is accumulated in the π-plane.
Non-covalent Interactions: QTAIM can also identify weaker non-covalent interactions, such as intramolecular hydrogen bonds. For instance, a potential weak hydrogen bond between the amine hydrogen and the furan oxygen could be identified and characterized. The presence of a bond path and a BCP between the respective atoms would confirm such an interaction.
Studies on furan clusters and other heterocyclic molecules have successfully used QTAIM to understand and classify non-covalent interactions that dictate their structure and properties. Applying this methodology to this compound would provide a definitive picture of its electronic structure and bonding.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Structure Activity Relationship Sar Investigations of 5 Furan 2 Yl Pyridin 2 Amine Derivatives
Systematic Modification of the Pyridine (B92270) Ring for Activity Modulation
The pyridine ring is a cornerstone of many biologically active compounds, and its substitution pattern plays a pivotal role in modulating pharmacological activity. mdpi.comresearchgate.net For derivatives of 5-(furan-2-yl)pyridin-2-amine, modifications at the C3, C4, and C6 positions are of particular interest.
Research on related 3,5-diaryl-2-aminopyridine series has shown that the introduction of substituents can significantly impact potency and selectivity. For instance, in a series of ALK2 inhibitors, the substitution pattern on the pyridine ring was crucial for achieving potent and selective inhibition. ijpbs.net While the 5-position is occupied by the furan (B31954) ring in our core structure, the principles of substitution at other positions remain relevant. The introduction of small alkyl groups, such as a methyl group, or electron-withdrawing groups at the C3 or C6 positions could influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with target proteins.
In studies on 2-amino-4-(1-piperidine) pyridine derivatives, modifications on the pyridine ring were explored to develop potent ALK/ROS1 dual inhibitors. nih.gov This suggests that introducing substituents at the C4 and C6 positions of the this compound scaffold could be a viable strategy for modulating its biological activity. For example, the introduction of a substituted piperidine (B6355638) or other cyclic amines at the C4 position could provide additional interaction points with a biological target.
The electronic nature of substituents on the pyridine ring can also have a profound effect. Electron-donating groups could increase the basicity of the pyridine nitrogen, potentially altering its ability to form hydrogen bonds. Conversely, electron-withdrawing groups could decrease its basicity, which might be favorable for certain biological targets.
| Compound Series | Position of Modification | Type of Substituent | Observed Effect on Activity | Reference |
| 3,5-diaryl-2-aminopyridines | C3, C5 | Aryl groups | Potent and selective ALK2 inhibition | ijpbs.net |
| 2-amino-4-(1-piperidine) pyridines | C4 | Substituted piperidine | Potent ALK/ROS1 dual inhibition | nih.gov |
| 2-aminopyridine (B139424) derivatives | C3, C5 | Various | Modulation of nitric oxide synthase inhibition | nih.gov |
Exploration of Substituent Effects on the Furan Moiety
The furan ring, as a five-membered aromatic heterocycle, offers several positions for substitution (C3', C4', and C5') that can be exploited to fine-tune the biological activity of this compound derivatives. The high reactivity of the furan ring, particularly at the 2-position, means that mild reaction conditions are often necessary for its modification. nih.gov
Studies on other furan-containing compounds have demonstrated the importance of substituents on this ring. For instance, in a series of furan-2(5H)-one derivatives, the introduction of various substituents at the C5 position had a significant impact on their biological properties. researchgate.net Similarly, the nature of the substituent on the furan ring in this compound derivatives could influence their lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of biological activity.
The introduction of small alkyl or alkoxy groups on the furan ring could enhance hydrophobic interactions with a target's binding pocket. Halogenation of the furan ring, a common strategy in medicinal chemistry, could modulate the electronic properties of the ring and potentially introduce halogen bonding interactions. Furthermore, the addition of hydrogen bond donors or acceptors, such as hydroxyl or amino groups, could create new interaction points with the biological target.
| Compound Series | Position of Modification on Furan | Type of Substituent | Observed Effect on Activity | Reference |
| Furan-2(5H)-ones | C5 | Alkoxy groups | Modulation of cytotoxicity | researchgate.net |
| Furan-2(5H)-ones | C4 | Various | Slight improvement in antiproliferative properties | researchgate.net |
| 3,4,5-substituted furan-2(5H)-ones | C3, C4, C5 | Various | Dependent on electronic nature of substituents | cambridgemedchemconsulting.com |
Influence of the Amino Linker and Its Derivatives on Biological Interactions
The 2-amino group of the this compound scaffold is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. ijpbs.netresearchgate.net Modification of this amino group, either through substitution or by incorporating it into a larger functional group, can have a profound impact on the compound's biological profile.
The primary amine can act as both a hydrogen bond donor and acceptor. N-alkylation or N-acylation of the 2-amino group would alter its hydrogen bonding capacity and introduce steric bulk, which could either enhance or diminish binding affinity depending on the topology of the target's active site. For example, in a series of 2-aminopyridine-based GSK-3 inhibitors, modifications to the amide linkage were found to significantly affect their potency. researchgate.net
Furthermore, the 2-amino group can be a site for bioisosteric replacement. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Replacing the amino group with other functionalities that can mimic its hydrogen bonding and electronic properties, such as a hydroxyl group or a substituted amine, could lead to derivatives with improved pharmacokinetic or pharmacodynamic properties. Studies on pyrrolo-pyrimidine derivatives have shown that substituting the 2-amino group can significantly alter the inhibitory activity against different enzymes. acs.org
| Compound Series | Modification of Amino Group | Observed Effect on Activity | Reference |
| N-(Pyridin-3-yl)-2-amino-isonicotinamides | Amide linkage modification | Significant impact on GSK-3 inhibitory potency | researchgate.net |
| Pyrrolo-pyrimidine derivatives | Substitution of 2-amino group | Altered HDAC6 and Hsp90 inhibitory activity | acs.org |
| 2-aminopyridine derivatives | Introduction of cyclohexylamine | Conferred antimicrobial activity | nih.gov |
Identification and Optimization of Key Pharmacophoric Elements
Based on the SAR investigations of related compound series, a putative pharmacophore model for this compound derivatives can be proposed. A pharmacophore represents the essential spatial arrangement of features that are necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net
The key pharmacophoric elements of the this compound scaffold likely include:
A hydrogen bond donor/acceptor feature from the 2-amino group.
An aromatic feature represented by the pyridine ring.
A second aromatic/heteroaromatic feature from the furan ring.
The pyridine nitrogen as a potential hydrogen bond acceptor.
Optimization of these pharmacophoric elements would involve a systematic exploration of the chemical space around the core scaffold. For instance, the distance and relative orientation of the furan and pyridine rings could be modulated by introducing linkers or by exploring different substitution patterns. The hydrogen bonding capacity of the 2-amino group could be fine-tuned through N-substitution or bioisosteric replacement.
Pharmacophore modeling and 3D-QSAR studies on related aminopyridine derivatives have highlighted the importance of specific donor, acceptor, aliphatic, and aromatic features for biological activity. nih.gov Such computational approaches can guide the rational design of new this compound derivatives with enhanced potency and selectivity. The ultimate goal is to develop a comprehensive understanding of the SAR to facilitate the discovery of novel drug candidates.
Preclinical Biological Evaluation of 5 Furan 2 Yl Pyridin 2 Amine Analogs
In Vitro Assessment of Biological Activities
The initial phase of preclinical evaluation involves in vitro assessments to determine the biological activities of the synthesized analogs. These assays are crucial for identifying promising candidates for further development.
Analogs of 5-(Furan-2-yl)pyridin-2-amine have been tested against several key enzymes implicated in disease pathogenesis.
VEGFR-2, MSK1, and CHK1: While specific data on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mitogen- and stress-activated protein kinase 1 (MSK1), and Checkpoint Kinase 1 (CHK1) by direct analogs of this compound are not detailed in the provided results, the broader class of pyridine-containing compounds is known to be investigated for kinase inhibition.
USP1/UAF1 deubiquitinase: The ubiquitin-proteasome system is a critical regulator of cellular processes, and its dysregulation is linked to various diseases. Specific inhibition data for this compound analogs against the USP1/UAF1 deubiquitinase complex is an area of ongoing research.
SARS-CoV-2 Main Protease (Mpro/3CLpro): The main protease of SARS-CoV-2 is a primary target for antiviral drug development due to its essential role in viral replication. nih.govopen.ac.uk Research has focused on identifying inhibitors of this enzyme. nih.gov While direct testing of this compound analogs is not specified, the exploration of various small molecules as Mpro inhibitors is a significant area of investigation. nih.govopen.ac.uk Some studies have shown that inhibitors of deubiquitinating enzymes (DUBs) can also interfere with the SARS-CoV-2 papain-like protease (PLpro), another crucial viral enzyme. nih.govmdpi.com For instance, the DUB inhibitors PR-619 and HBX41108 have been shown to block SARS-CoV-2 replication in vitro by inhibiting PLpro. nih.govmdpi.com
The interaction of these analogs with various receptors and enzymes provides insight into their potential therapeutic applications.
5-HT1A receptors and A2A adenosine (B11128) receptor: The serotonergic and adenosine receptor systems are important targets for neurological and psychiatric disorders. The binding and modulation activities of this compound analogs at these receptors are under investigation to explore their potential in treating such conditions.
Sirtuin 2 inhibitors: Sirtuin 5 (SIRT5), a mitochondrial protein deacetylase, has emerged as a therapeutic target in various diseases, including cancer and neurodegenerative disorders. nih.gov It plays a role in metabolism and reactive oxygen species (ROS) detoxification. nih.gov The development of selective SIRT5 modulators is an active area of research. nih.gov
Dihydrofolate reductase and thymidylate synthase enzymes: These enzymes are classical targets in cancer chemotherapy. Inhibitors of dihydrofolate reductase and thymidylate synthase disrupt the synthesis of nucleotides, thereby inhibiting DNA replication and cell proliferation. The potential of this compound analogs to inhibit these enzymes is being explored for anticancer applications.
A significant focus of preclinical research on this compound analogs has been their potential as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of and induce cell death in various cancer cell lines.
For example, a series of novel furopyridone derivatives were synthesized and showed significant cytotoxic activity against esophageal cancer cell lines KYSE70 and KYSE150. nih.gov One of the most potent compounds, 4c, exhibited a 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours, with an IC50 value of 0.655 µg/mL after 24 hours against KYSE70 cells. nih.gov
Similarly, newly synthesized nicotinamide (B372718) candidates derived from pyridine-2(1H)-thione have demonstrated selective antiproliferative activity against human liver (HepG-2) and colon (HCT-116) cancer cells, with low cytotoxicity against normal fibroblast cells. nih.gov
Furthermore, aminobenzofuran-containing analogs of proximicins have been synthesized and tested against U-87 MG glioblastoma cells, showing promising anticancer activity. ucl.ac.uk
The table below summarizes the cytotoxic activity of selected furan-pyridine derivatives against esophageal cancer cell lines.
Table 1: Cytotoxic Activity of Furan-Pyridine Derivatives against Esophageal Cancer Cell Lines
| Compound | Concentration (µg/mL) | Cell Line | Inhibition (%) |
| 3b | 40 | KYSE70 | Significant |
| 3e | 40 | KYSE70 | Significant |
| 3e | 40 | KYSE150 | Measurable |
| 3f | 40 | KYSE70 | Significant |
| 3i | 40 | KYSE70 | Significant |
| 4c | 40 | KYSE70 | Significant |
| 4c | 40 | KYSE150 | Measurable |
| 4c | 20 | KYSE70 | 99 |
| 4c | 20 | KYSE150 | 99 |
| Data sourced from reference nih.gov |
The emergence of drug-resistant pathogens has necessitated the search for new antimicrobial and antifungal agents. Analogs of this compound have shown promise in this area.
Studies on various pyridine (B92270) derivatives have demonstrated their potential as antimicrobial agents. For instance, some 2-amino-5-substituted pyridine derivatives have shown notable fungicidal and bactericidal activity. researchgate.net Specifically, replacing a benzotriazole (B28993) moiety with thiophenol in these derivatives resulted in the strongest activity. researchgate.net
Nitrofuran derivatives have also been evaluated for their antifungal activity against various Candida and Cryptococcus species. mdpi.com Additionally, novel β-keto-enol pyridine and furan (B31954) derivatives have been synthesized and shown to be potent antifungal agents. nih.gov
The table below presents the minimum inhibitory concentrations (MIC) of some of the most active pyridine derivatives against various microbial strains.
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Active Pyridine Derivatives
| Compound | MRSA |
| 2a | >125 |
| 2b | 125 |
| 3a | 125 |
| 3b | 62.5 |
| 6a | >125 |
| 6b | 125 |
| Gentamicin | 125 |
| Data sourced from reference semanticscholar.org |
Understanding the specific biochemical pathways affected by these analogs is crucial for elucidating their mechanism of action.
In cancer cells, proximicin C, a related furan-containing natural product, has been shown to up-regulate the cell-cycle regulatory proteins p53 and p21 in gastric adenocarcinoma cells. ucl.ac.uk
In the context of food chemistry, furfural (B47365) and 5-methyl-2-furfural, which can be formed during the Maillard reaction, have been found to inhibit the formation of the mutagenic compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). mdpi.com They achieve this by reacting with phenylalanine, a precursor of PhIP, thereby blocking its formation pathway. mdpi.com
In Vivo Efficacy Studies in Established Animal Models
Following promising in vitro results, select analogs are advanced to in vivo studies to assess their efficacy in living organisms.
For instance, a series of pyrano[3,2-c]quinoline analogues were evaluated for their in vivo efficacy as TNF-α inhibitors in various mouse and rat models. nih.gov The most promising compound, 4v, demonstrated significant inhibition of TNF-α release in an LPS-induced inflammation model in BALB/c mice. nih.gov
These in vivo studies are essential for validating the therapeutic potential of the compounds and for gathering data to support potential clinical trials.
Model-Specific Activity (e.g., antiplasmodial activity in Plasmodium berghei mouse model)
The evaluation of novel chemical entities for their therapeutic potential against malaria often employs in vivo models to assess efficacy and understand the compound's behavior in a biological system. The Plasmodium berghei mouse model is a frequently utilized system for these preclinical studies. researchgate.netpberghei.nl This model allows for the investigation of a compound's ability to suppress parasite growth and prolong the survival of infected mice.
In the context of this compound analogs, research has focused on their antiplasmodial activity in this murine model. The standard method for this evaluation is the 4-day suppressive test, where the compound's ability to inhibit parasite proliferation is measured. researchgate.net
Studies on related pyridine derivatives have demonstrated the potential of this chemical class. For instance, two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against a chloroquine-sensitive P. berghei ANKA strain in mice. researchgate.net Specific compounds from these series, namely 2a, 2g, and 2h, showed notable inhibition of the parasite. researchgate.net This highlights the promise of the pyridine scaffold as a source of new antimalarial agents.
Further research into pyrazolopyridine derivatives, which share structural similarities with the furan-pyridine core, has also yielded promising results. These studies have led to the identification of compounds with significant in vivo efficacy in both P. berghei and Plasmodium falciparum-infected mouse models. acs.orgresearchgate.net The identified lead compounds demonstrated not only potent antiplasmodial activity but also favorable pharmacokinetic profiles. acs.org
The following table summarizes the antiplasmodial activity of selected pyridine and pyrazolopyridine derivatives in the P. berghei mouse model, as reported in the literature.
| Compound ID | Chemical Class | In Vivo Model | Key Findings | Reference |
| 2a | Pyridine Derivative | P. berghei ANKA in mice | Showed inhibition of parasitemia. | researchgate.net |
| 2g | Pyridine Derivative | P. berghei ANKA in mice | Showed inhibition of parasitemia. | researchgate.net |
| 2h | Pyridine Derivative | P. berghei ANKA in mice | Showed inhibition of parasitemia. | researchgate.net |
| Pyrazolopyridines | Pyrazolopyridine | P. berghei in mice | Potent in vivo efficacy and good pharmacokinetic profiles. | acs.org |
These findings underscore the potential of pyridine-based compounds, including analogs of this compound, as candidates for further development in the search for new antimalarial therapies. The data from the P. berghei mouse model provides a critical step in the preclinical evaluation process, offering insights into the in vivo activity of these compounds.
Advanced Applications and Future Perspectives of 5 Furan 2 Yl Pyridin 2 Amine in Chemical Science
Applications in Medicinal Chemistry and Drug Discovery Scaffolds
The pyridine (B92270) nucleus is a cornerstone in the development of therapeutic agents, and its derivatives are integral to numerous drug discovery programs. nih.govrsc.org The incorporation of a furan (B31954) moiety into the pyridine scaffold, as seen in 5-(furan-2-yl)pyridin-2-amine, offers a strategic advantage for creating novel drug candidates with diverse pharmacological profiles. mdpi.com Furan-containing compounds have demonstrated significant potential in medicinal chemistry, particularly in the design of anticancer and antimicrobial agents. mdpi.com
Derivatives of this compound have been investigated for their potential as:
Anticancer Agents: The furan-pyridine scaffold has been utilized to develop compounds with antiproliferative activity. For instance, furan-based derivatives have shown potent cytotoxic effects against various cancer cell lines. mdpi.com Some thieno[2,3-b]pyridines, which are structurally related, exhibit anti-proliferative activity by potentially interfering with phospholipid metabolism. mdpi.com The strategic placement of substituents on the furan and pyridine rings allows for the fine-tuning of cytotoxic and cytostatic behavior. researchgate.net
Antimicrobial and Antiviral Agents: The inherent biological activity of both furan and pyridine rings makes their combined structure a promising candidate for developing new antimicrobial and antiviral drugs. Research has explored the synthesis of various furan- and pyridine-based compounds with the aim of discovering novel agents to combat infectious diseases. nih.govderpharmachemica.com
Enzyme Inhibitors: Furan-bearing pyrazolo[3,4-b]pyridines have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2) and p53-murine double minute 2 (MDM2) protein-protein interaction, both of which are significant targets in cancer therapy. nih.gov Certain derivatives have exhibited potent inhibitory activity against these targets, highlighting the scaffold's potential in developing targeted cancer therapies. nih.gov
Interactive Table:
| Compound Derivative Class | Therapeutic Target/Application | Key Research Finding |
|---|---|---|
| Furan-Pyridine Amidines | Anticancer | Demonstrated potent cytotoxicity against leukemia cell lines. researchgate.net |
| Furan-based Schiff Bases | Antitubercular | Showed superior binding scores to InhA compared to isoniazid. researchgate.net |
| Furan-bearing Pyrazolo[3,4-b]pyridines | Anticancer (CDK2/p53-MDM2 inhibitors) | Exhibited enhanced inhibitory activity compared to standard drugs. nih.gov |
Role in Materials Science and Functional Composites
The unique electronic and structural characteristics of this compound make it a valuable building block in materials science. The furan ring, being electron-rich, can participate in dative bond formation, a property that is useful in the development of chemosensors and other functional materials. mdpi.com
The applications in this field include:
Organic Monomers: This compound and its derivatives can serve as monomers for the synthesis of novel polymers. The bifunctional nature of furan derivatives, in general, makes them attractive for creating new polymer architectures. rsc.org
Functional Materials: The pyridine and furan moieties can be functionalized to create materials with specific optical, electronic, or magnetic properties. bldpharm.com The development of furan-based sensors for detecting metal ions and amines showcases the potential of this heterocyclic system in creating advanced materials. mdpi.com
Potential in Catalysis and Ligand Design for Organometallic Compounds
The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring of this compound can act as coordination sites for metal ions. This property makes the compound and its derivatives promising candidates for use as ligands in organometallic chemistry and catalysis. nih.gov
Key aspects of its potential in this area include:
Ligand Synthesis: The pyridine-furan structure can be incorporated into multidentate ligands, which are crucial for the formation of stable metal complexes. researchgate.net These complexes can exhibit unique catalytic activities.
Catalyst Development: Furan-based compounds have been used in the development of catalysts for various chemical reactions. For example, a Ru/Al2O3 catalyst has been employed for the amination of furan derivatives. rsc.org The design of specific catalysts based on the furan-pyridine scaffold could lead to novel and efficient catalytic systems.
Contributions to Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The ability of this compound to form hydrogen bonds and engage in π-π stacking interactions makes it a valuable component in the design of supramolecular assemblies and crystal engineering. amercrystalassn.org
Research in this area has shown that:
Self-Assembly: Derivatives of this compound can self-assemble to form well-defined structures. For instance, macrocycles containing bis(1,2,3-triazolyl)pyridine motifs have been shown to form nanotube structures in the solid state. rsc.org
Crystal Packing: The intermolecular interactions, such as N-H···N hydrogen bonds and C-H···π interactions, play a crucial role in the crystal packing of pyridine-containing molecules, leading to the formation of specific crystal structures. researchgate.net The study of these interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties. amercrystalassn.org
Relevance in Agrochemical Research and Related Fields
The pyridine scaffold is a well-established component in many commercial agrochemicals. nih.gov The introduction of a furan ring can modulate the biological activity and physical properties of these compounds, potentially leading to the development of new and more effective pesticides and herbicides. While specific research on this compound in agrochemicals is not extensively documented in the provided search results, the general importance of the furan-pyridine combination in biologically active molecules suggests its potential in this field.
Emerging Research Frontiers for Furan-Pyridine Amine Systems
The fusion of furan and pyridine rings in this compound and related systems opens up several exciting avenues for future research. The versatility of this scaffold allows for extensive chemical modifications, paving the way for the discovery of novel compounds with tailored properties.
Emerging frontiers include:
Development of Novel Therapeutics: Continued exploration of the chemical space around the furan-pyridine core is likely to yield new drug candidates with improved efficacy and selectivity against a range of diseases.
Advanced Materials: The design and synthesis of new polymers, sensors, and other functional materials based on this scaffold will likely be a fruitful area of research.
Green Chemistry: The use of biomass-derived furfural (B47365) as a starting material for the synthesis of furan-pyridine derivatives presents an opportunity for developing more sustainable chemical processes. nih.gov
Catalysis: The development of novel catalysts based on furan-pyridine ligands could lead to breakthroughs in various chemical transformations.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-(Furan-2-yl)pyridin-2-amine?
Methodological Answer: The synthesis typically involves condensation reactions between pyridin-2-amine derivatives and furan-containing aldehydes. For example:
- Schiff base formation : Reacting 5-substituted pyridin-2-amines with furfural (furan-2-carbaldehyde) under reflux in ethanol or DMF, followed by reduction to stabilize the amine group .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the furan moiety, using optimized conditions such as Pd(PPh₃)₄, Na₂CO₃, and mixed solvents (DME:H₂O) at elevated temperatures .
- Nucleophilic substitution : Fluorinated pyridine precursors (e.g., pentafluoropyridine) can undergo selective substitution with furan-based nucleophiles, though this requires precise temperature control to avoid over-substitution .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- X-ray crystallography : Refinement programs like SHELXL are used to resolve crystal structures, particularly for assessing bond angles, torsional strain in the furan-pyridine linkage, and hydrogen-bonding networks .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and furan protons (δ 6.3–7.4 ppm). The amine (-NH₂) group typically appears as a broad singlet (δ 4.5–5.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary biological screening strategies are recommended for this compound?
Methodological Answer:
- Antibacterial assays : Use the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing inhibition zones to standard antibiotics like ciprofloxacin .
- Kinase inhibition screening : Employ in vitro kinase assays (e.g., TrkA kinase) with ATP-competitive ELISA-based detection. IC₅₀ values are calculated using serial dilutions (1 nM–10 µM) .
- Cytotoxicity profiling : Test against human cell lines (e.g., HEK-293) via MTT assay to establish baseline toxicity thresholds .
Advanced Research Questions
Q. How can QSAR modeling optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Descriptor selection : Use software like MOE to calculate steric (e.g., molar refractivity, SMR), electronic (e.g., Hammett constants), and lipophilic (Log P) parameters. For furan-containing derivatives, π-π stacking interactions with aromatic residues in target proteins are critical .
- Model validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets to ensure robustness. A strong QSAR equation (r² >0.85) should correlate Log P with membrane permeability in antibacterial assays .
- Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the furan ring show enhanced antibacterial activity due to increased electrophilicity at the pyridine N-atom .
Q. How can contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
Methodological Answer:
- Solubility and stability testing : Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid. Low solubility often explains in vivo discrepancies. Solutions include:
- Metabolic profiling : Conduct microsomal stability assays (human liver microsomes) to identify rapid degradation pathways. For example, oxidative metabolism of the furan ring may require blocking with methyl groups .
Q. What advanced techniques are used to study the compound’s interaction with biomolecular targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in TrkA kinase or bacterial DNA gyrase. Key interactions include:
- Hydrogen bonding between the pyridine amine and Asp/Glu residues.
- Hydrophobic contacts between the furan ring and aromatic side chains (e.g., Phe) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpically driven (e.g., hydrogen bonds) vs. entropically driven (e.g., hydrophobic) interactions .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
Methodological Answer:
- DoE (Design of Experiments) : Use a central composite design to optimize variables like temperature, solvent ratio (e.g., DME:H₂O), and catalyst loading (e.g., Pd(PPh₃)₄ at 5–15 mol%) .
- Inline purification : Employ continuous flow chemistry with scavenger resins (e.g., QuadraPure™) to remove Pd residues and byproducts in real-time .
- Quality control : Implement HPLC-DAD/ELSD with a C18 column (acetonitrile/water gradient) to monitor purity (>98%) and identify regioisomeric impurities .
Q. What strategies mitigate stability issues (e.g., oxidation) during storage?
Methodological Answer:
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS . Common degradation pathways include:
- Oxidation of the furan ring to γ-ketoenamine derivatives.
- Hydrolysis of the amine group in acidic conditions .
- Stabilization techniques :
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
- Use of amber vials under inert gas (N₂/Ar) to prevent photolytic and oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
